8-Bromo-5-methoxypyrido[3,4-b]pyrazine
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Overview
Description
8-Bromo-5-methoxypyrido[3,4-b]pyrazine is a heterocyclic compound with the molecular formula C8H6BrN3O and a molecular weight of 240.06 g/mol This compound is characterized by a pyrido[3,4-b]pyrazine core structure, which is substituted with a bromine atom at the 8th position and a methoxy group at the 5th position
Preparation Methods
The synthesis of 8-Bromo-5-methoxypyrido[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of pyrazine-2,3-dicarbonitrile with substituted hydrazines . The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium derivatives to facilitate the cyclization process . Industrial production methods may involve bulk manufacturing and custom synthesis to meet the demand for this compound in research and development .
Chemical Reactions Analysis
8-Bromo-5-methoxypyrido[3,4-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction:
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include solvents like tetrahydrofuran, catalysts such as palladium derivatives, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Bromo-5-methoxypyrido[3,4-b]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-Bromo-5-methoxypyrido[3,4-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a kinase inhibitor by binding to the active site of kinases, thereby inhibiting their activity and affecting downstream signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
8-Bromo-5-methoxypyrido[3,4-b]pyrazine can be compared with other similar compounds, such as:
8-Bromo-5-methoxyquinoline: Similar in structure but with a quinoline core instead of a pyrido[3,4-b]pyrazine core.
5-Methoxy-2-bromopyridine: Similar in having a methoxy and bromine substitution but with a simpler pyridine core.
8-Bromo-5-methoxyisoquinoline: Similar in structure but with an isoquinoline core.
The uniqueness of this compound lies in its specific substitution pattern and the pyrido[3,4-b]pyrazine core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C8H6BrN3O |
---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
8-bromo-5-methoxypyrido[3,4-b]pyrazine |
InChI |
InChI=1S/C8H6BrN3O/c1-13-8-7-6(5(9)4-12-8)10-2-3-11-7/h2-4H,1H3 |
InChI Key |
IYOITLBKHGCADS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C2=NC=CN=C21)Br |
Origin of Product |
United States |
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